3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several steps. One common method includes the reaction of 5-fluoro-1-oxo-2,3-dihydro-1H-isoindole with piperidine-2,6-dione under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Research: It is used in the development of bioactive molecules and as a tool in studying biological pathways.
Pharmaceutical Industry: The compound serves as a building block for the synthesis of more complex pharmaceutical agents.
Chemical Industry: It is used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide, known for its immunomodulatory and anticancer properties.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog used in PROTAC research.
3-(5-Iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione:
Uniqueness
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles.
Properties
IUPAC Name |
3-(6-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIVVRDSSYETCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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